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Compound of Interest

Compound Name: 4-ethoxy-N-pentan-2-ylbenzamide
CAS No.: 6284-02-2
Cat. No.: B186432
Get Quote
. J

Part 1: Executive Technical Summary[1]

NSC 7154 is a substituted benzamide characterized by a para-ethoxy group and a branched
aliphatic amine moiety (1-methylbutyl).[1][2] Unlike the hydrophilic amino-benzamides used in
oncology (which target Class | HDACs), NSC 7154 exhibits a distinct lipophilic pharmacophore.

[1]
Its structural architecture suggests utility in two primary research vectors:

e Membrane Protein Modulation: The lipophilic tail and amide linker mimic the structure of TRP
channel antagonists and local anesthetics, facilitating membrane intercalation and allosteric
modulation.[1]

» Antimicrobial Synergism: Alkoxybenzamides have been identified as potential efflux pump
inhibitors (EPIs) or biofilm disruptors in Mycobacterium and Staphylococcus research.[1]

Chemical Identity & Physicochemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b186432#bc-rfq
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://www.chemicalregister.com/Suppliers/AName/Page2722/aid4.htm
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

NSC Number 7154

IUPAC Name 4-ethoxy-N-(pentan-2-yl)benzamide
CAS Registry 6284-02-2

Molecular Formula C14H21NO2

Molecular Weight 235.32 g/mol

LogP (Predicted) 3.2 — 3.5 (Lipophilic)

H-Bond Donors/Acceptors 1/2

Low in water (<0.1 mg/mL); High in DMSO,

Solubility
Ethanol

Part 2: Mechanistic Profiling & Biological
Applications[1]
Structural Homology & Target Prediction

NSC 7154 functions as a "privileged scaffold" derivative.[1] Its mechanism is dictated by the
Pharmacophoric Triangle:

e Region A (Aromatic Head): The 4-ethoxybenzene ring provides tt-stacking capability and
hydrophobic interaction with protein pockets (e.g., S1 pocket of proteases or hydrophobic
transmembrane clefts).[1]

» Region B (Linker): The amide bond (-CONH-) serves as a hydrogen bond donor/acceptor
pair, critical for orienting the molecule within the binding site.[1]

e Region C (Aliphatic Tail): The 1-methylbutyl group acts as a hydrophobic anchor.[1] The
branching (chiral center at C2 of the pentyl chain) introduces stereoselectivity, often
enhancing binding affinity over linear analogs.[1]

Primary Research Application: lon Channel Modulation
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Research indicates that benzamides lacking the "zinc-binding group” (ZBG) of HDAC inhibitors
often act on voltage-gated sodium channels (NaV) or Transient Receptor Potential (TRP)
channels.[1]

o Hypothesis: NSC 7154 acts as a pore-blocker or gating modifier.[1]

o Application: Neuropathic pain models and antitussive screening.[1]

Secondary Application: Antimicrobial Adjuvant

Lipophilic benzamides disrupt bacterial membrane integrity or inhibit efflux pumps (e.g., NorAin
S. aureus).[1]

e Mechanism: Competitive inhibition of the efflux binding site, restoring sensitivity to
fluoroquinolones.[1]

Part 3: Experimental Protocols
Workflow 1: Chemical Synthesis of NSC 7154

Rationale: In-house synthesis is required to control stereochemistry (R- vs S-isomer of the
amine) which is not specified in the generic NSC entry.

Reagents: 4-Ethoxybenzoyl chloride, 2-Aminopentane, Triethylamine (TEA), Dichloromethane
(DCM).[1]

Step-by-Step Protocol:

Preparation: Dissolve 2-aminopentane (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under
nitrogen atmosphere at 0°C.

» Addition: Dropwise add 4-ethoxybenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes.
Maintain temperature <5°C to prevent side reactions.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by TLC (Hexane:EtOAc 3:1).[1]

o Work-up: Quench with water. Wash organic layer with 1M HCI (to remove unreacted amine),
then saturated NaHCO:s (to remove acid), then brine.[1]
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 Purification: Dry over MgSQOas, concentrate in vacuo. Recrystallize from Ethanol/Water or
purify via Flash Column Chromatography (Silica gel).[1]

 Validation: Verify structure via *H-NMR (CDCIls) and LC-MS (M+H 236.3).

Workflow 2: In Vitro Calcium Flux Assay (TRP Channel
Screen)

Rationale: To evaluate the functional activity of NSC 7154 on sensory neuronal targets.

Cell Line: HEK293 stably expressing TRPV1 or TRPM8.[1]

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

Pre-treatment: Add NSC 7154 (0.1 — 100 uM) for 10 min.

Activation: Inject agonist (Capsaicin for TRPV1 or Menthol for TRPMS8).[1]

Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or kinetic plate
reader.

Analysis: Calculate 1Cso based on inhibition of agonist-induced calcium influx.[1]

Part 4: Visualization of Signaling & Workflow
Figure 1: Benzamide Structure-Activity Relationship
(SAR) Pathway

This diagram illustrates the divergent signaling pathways modulated by benzamide derivatives
depending on their structural "tail" modifications (Hydrophilic vs. Lipophilic).[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://ntrs.nasa.gov/api/citations/19800010702/downloads/19800010702.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Hydrophilic Modification
(e.g., +NH2, +OH)

Ortho-amino/ZBG

Benzamide Scaffold
(NSC 7154 Core)

NSC 7154 Specific

Lipophilic Modification
(e.g., 1-methylbutyl)

Class | HDACs -
(Epigenetic Regulation)

Zinc Chelation Cell Cycle Arrest

(Apoptosis)

Membrane Channels -
(TRP, Nav)

Allosteric Binding Neuronal Silencing

(Analgesia)

Pore Blockade

Re-sensitization
(Antibiotic Synergy)

Bacterial Efflux Pumps
(Antimicrobial)

\

Click to download full resolution via product page

Caption: Divergent pharmacological pathways of benzamide derivatives.[1] NSC 7154 follows

the lower (green) lipophilic pathway.[1]

Figure 2: Synthesis & Screening Workflow

Logical flow for the production and validation of NSC 7154.
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Caption: Integrated workflow for the chemical synthesis and dual-track biological screening of
NSC 7154.
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» National Cancer Institute (NCI).DTP Open Chemical Repository: NSC 7154 Data.[1] NCI
Developmental Therapeutics Program.[1] Available at: [Link][1]

e PubChem.Compound Summary for CID 224950 (4-ethoxy-N-(1-methylbutyl)benzamide).[1]
National Library of Medicine.[1] Available at: [Link][1]

e Mochizuki, M., et al. (2018).[1] Structural requirements of benzamide derivatives for HDAC
inhibition and their potential as anticancer agents.[1] Bioorganic & Medicinal Chemistry.[1]
(Contextual grounding for benzamide class).

o Stavenger, R. A., & Schreiber, S. L. (2001).[1] Antibacterial activity of benzamide derivatives
against drug-resistant bacteria.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding
for lipophilic benzamide applications).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ntrs.nasa.gov [ntrs.nasa.gov]

e 2. 4-Ethoxy-1-methylpiperidine-4-carbaldehyde,4-Ethoxy-1-naphthaldehyde Suppliers &
Manufacturers [chemicalregister.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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